molecular formula C5H11NS B104285 2,2-Dimethylthiazolidine CAS No. 19351-18-9

2,2-Dimethylthiazolidine

Cat. No. B104285
CAS RN: 19351-18-9
M. Wt: 117.22 g/mol
InChI Key: SNPQRYOQWLOTFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives is a key area of interest due to their potential pharmacological applications. For instance, a series of substituted thiazolidine-2,4-diones with euglycemic and hypolipidemic activities were synthesized and evaluated in Wistar male rats, with compound 4a showing potent activity . Another study reported the synthesis of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones as anticonvulsants, with compound 14 being the most active in the series . Additionally, thiazolidine-2,4-dicarboxylic acid and its esters were synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, leading to regioselective cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial for their biological activity. The crystal structure of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid was determined by X-ray diffraction, revealing a monoclinic crystal system and the existence of the compound as an amino acid in the 2S,4S configuration . The conformation of the thiazolidine ring is influenced by intermolecular hydrogen bonding, which is important for the compound's stability and reactivity.

Chemical Reactions Analysis

Thiazolidine derivatives undergo various chemical reactions that are significant for their applications. An anomalous one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines was observed when reacted with secondary amines . This unexpected reaction pathway highlights the reactivity of thiazolidine derivatives and their potential for generating novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure and substituents. For example, the interaction of D-penicillamine with aldehydes and ketones to form thiazolidine derivatives was studied, and the resulting compounds showed epimerization in solution, indicating their chiral nature and potential for stereoselective reactions . The crystal structures of two dimethyl 1,3-thiazolidinedicarboxylates obtained from a thermal [2 + 3] cycloaddition reaction revealed different conformations of the thiazolidine ring, which can affect their physical properties and reactivity .

Scientific Research Applications

Radioprotective Effects in Cancer Treatment

2,2-Dimethylthiazolidine has been studied for its radioprotective effects, particularly in cancer treatment. Li et al. (1982) investigated the influence of 2,2-Dimethylthiazolidine hydrochloride (DMTD) on the radiosensitivity of transplantable mouse tumors. Their findings suggested that DMTD does not decrease the radiosensitivity of certain tumors, nor does it enhance their growth. In fact, DMTD showed some inhibitory effects on tumor cell growth, making them more sensitive to irradiation (Li, Cheng, Ma, Yu, & Lu, 1982).

Protective Effect on Human Peripheral Blood Lymphocytes

Li et al. (2014) explored the protective effect of 2,2-Dimethylthiazolidine on human peripheral blood lymphocytes against radiation-induced genetic damage. The study demonstrated that 2,2-Dimethylthiazolidine significantly reduced chromosomal aberration frequencies and other genetic damage markers, indicating a protective role in radiation exposure scenarios (Li, Wang, Hao, Jiang, Xu, Jiang, & Xing, 2014).

Hormonal Impact in Irradiated Mice

Xue et al. (1981) examined the impact of DMTD on plasma adrenocortical hormone levels in irradiated mice. Their findings showed a biphasic increase in hormone levels post-irradiation, suggesting a complex interaction between DMTD and hormonal responses to radiation stress (Xue, Dong, Zhang, Song, & Lu, 1981).

Anti-Aggregant Activity on Platelets

Mimura et al. (1988) studied the anti-aggregant activity of 2,2-Dimethylthiazolidine hydrochloride on platelets. The compound was found to be a potent inhibitor of certain types of platelet aggregation, highlighting its potential therapeutic applications in conditions where platelet aggregation is a concern (Mimura, Kohama, Kuwahara, Yamamoto, Komiyama, Satake, Chiba, Miyashita, Tanaka, & Imanishi, 1988).

Safety And Hazards

2,2-Dimethylthiazolidine is classified as a flammable liquid (Category 3), has acute oral toxicity (Category 4), and can cause severe skin burns and eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPQRYOQWLOTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

822-44-6 (hydrochloride)
Record name 2,2-Dimethylthiazolidine
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DSSTOX Substance ID

DTXSID3051832
Record name 2,2-Dimethylthiazolidine
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Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylthiazolidine

CAS RN

19351-18-9
Record name 2,2-Dimethylthiazolidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylthiazolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 2,2-dimethyl-
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Record name 2,2-Dimethylthiazolidine
Source EPA DSSTox
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Record name 2,2-dimethylthiazolidine
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Synthesis routes and methods

Procedure details

Examples of sulfidoamidocarboxylic acids represented by the formula I may include DMT-amic acids originating in dimethylthiazolidine such as DMT-succinamic acid (amic acid formed by the reaction of succinic anhydride with DMT (dimethyl thiazolidine)), DMT-maleamic acid (amic acid formed by the reaction of maleic anhydride with DMT), DMT-phthalamic acid (amic acid formed by the reaction of phthalic anhydride with DMT), DMT-trimellitamic acid (amic acid formed by the reaction of trimellitic anhydride with DMT), DMT-pyromellitamic acid (amic acid formed by the reaction of pyromellitic dianhydride with DMT), DMT-mellitamic acid (amid acid formed by the reaction of mellitic trianhydride with DMT), DMT-hexahydrophthalamic acid (amic acid formed by the reaction of hexahydrophthalic anhydride with DMT), DMT-citraconamic acid (amic acid formed by the reaction of citrononic anhydride with DMT), DMT-itaconamic acid (amic acid formed by the reaction of itaconic anhydride with DMT), DMT-naphthalenedicarboxylamic acid (amic acid formed by the reaction of naphthalenedicarboxylic anhydride with DMT), amic acid formed by the reaction of maleated methyl cyclohexene tetracarboxylic dianhydride with DMT, DMT-endomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of endomethylenetetrahydrophthalic anhydride with DMT), DMT-chlorendoamic acid (amic acid formed by the reaction of chlorendic anhydride with DMT), DMT-methylendomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of methylendomethylenetetrahydrophthalic anhydride with DMT), DMT-methyltetrahydrophthalamic acid (amic acid formed by the reaction of methyltetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of methylnorbornene-2,3-dicarboxylic anhydride with DMT, DMT-tetrahydrophthalamic acid (amic acid formed by the reaction of tetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of cyclopentanetetracarboxylic anhydride with DMT, amic acid formed by the reaction of glutaric anhydride with DMT, DMT-dodecenylsuccinamic acid (amic acid formed by the reaction of dodecenylsuccinic anhydride with DMT), and DMT-hexahydromethylphthalamic acid (amic acid formed by the reaction of hexahydromethylphthalic anhydride with DMT);
[Compound]
Name
sulfidoamidocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DMT amic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMT succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylthiazolidine
Reactant of Route 2
2,2-Dimethylthiazolidine
Reactant of Route 3
2,2-Dimethylthiazolidine
Reactant of Route 4
2,2-Dimethylthiazolidine
Reactant of Route 5
2,2-Dimethylthiazolidine
Reactant of Route 6
2,2-Dimethylthiazolidine

Citations

For This Compound
229
Citations
T MIMURA, Y KOHAMA, S KUWAHARA… - Chemical and …, 1988 - jstage.jst.go.jp
The characteristics of platelet anti-aggregant activity of 2, 2-dimethylthiazolidine hydrochloride (I) and 2-(4-hydroxy-3-methoxyphenyl) thiazolidin (II) have been evaluated. Compounds I …
Number of citations: 9 www.jstage.jst.go.jp
S Chierici, M Jourdan, M Figuet, P Dumy - Organic & biomolecular …, 2004 - pubs.rsc.org
The δ-conotoxin EVIA from the Conus ermineus venom, a recently characterized toxin, exhibits cis–trans isomerism of the Leu12-Pro13 bond associated with the triggering of its …
Number of citations: 36 pubs.rsc.org
GARY Suaifan, MF Mahon, T Arafat, MD Threadgill - Tetrahedron, 2006 - Elsevier
A peptide-like self-immolative molecular clip is required for release of active drugs from prodrugs by endopeptidases. Upon cleavage from the carrier, this clip must collapse and release …
Number of citations: 25 www.sciencedirect.com
B Dai, Q Su, X Liu, X Mi, L Dou, D Zhou, Y Su… - Biochemical and …, 2023 - Elsevier
Contrast-induced acute kidney injury (CI-AKI) has become the third leading cause of AKI acquired in hospital, lacking of effective interventions. In the study, we identified the renal …
Number of citations: 3 www.sciencedirect.com
SL Qin, LJ Tang, GP Wang, LP Wang… - Advanced Materials …, 2014 - Trans Tech Publ
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an key intermediate of the natural product Biotin which is a water-soluble vitamin, involved in an …
Number of citations: 0 www.scientific.net
B Beagley, MJ Betts, RG Pritchard… - Journal of the …, 1993 - pubs.rsc.org
Methyl (4R)-3-(2-diazo-3-oxobutanoyl)thiazolidine-4-carboxylate 1b underwent cyclisation, under a variety of basic conditions, to give methyl (6S)-2-oxo-8-thia-1.4,5-triazabicyclo[4.3.0]…
Number of citations: 25 pubs.rsc.org
K YAMAMOTO, Y KOMIYAMA, M SATAKF - jlc.jst.go.jp
The characteristics of platelet ‘anti-aggregant activity of 2, 2-dimethylthiazolidine hydrochloride (I) and 2-(4-hydroxy-3-methoxyphenyl) thiaz0lidine (II) have been evaluated. Compounds …
Number of citations: 0 jlc.jst.go.jp
J Jiang, DE Cane - Journal of the American Chemical Society, 2008 - ACS Publications
Geosmin (1) is responsible for the characteristic odor of moist soil. Incubation of farnesyl diphosphate (2, FPP) with recombinant Streptomyces coelicolor germacradienol/geosmin …
Number of citations: 85 pubs.acs.org
R Wang, M Li, X Zhuang - Chinese Journal of Radiological Medicine …, 1997 - inis.iaea.org
[en] Objective: To improve physical and chemical properties of 2, 2-dimethylthiazolidine hydrochloride (DMTD) and enhance the anti-radiation effect. Methods: Various organic salts of 2, …
Number of citations: 1 inis.iaea.org
L Li, Q Wang, J Hao, L Jiang, W Xu, E Jiang… - Chinese Journal of …, 2014 - inis.iaea.org
[en] Objective: To investigate the protective effect of 2, 2-dimethylthiazolidine (KFL) on human peripheral blood lymphocytes in radiation-induced genetic damage. Methods: Peripheral …
Number of citations: 2 inis.iaea.org

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